molecular formula C43H74N7O17P3S B1261629 (13Z,16Z)-Docosadi-13,16-enoyl-CoA

(13Z,16Z)-Docosadi-13,16-enoyl-CoA

Cat. No. B1261629
M. Wt: 1086.1 g/mol
InChI Key: ZLXWEKYVHIYDIY-HNHLYTFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13Z,16Z)-Docosadi-13,16-enoyl-CoA is an organic molecule.

Scientific Research Applications

Application in Malaria Research

(13Z,16Z)-Docosadi-13,16-enoyl-CoA, as a part of the enoyl-ACP reductase pathway, has relevance in malaria research. Triclosan, which inhibits this pathway, has been shown to offer protection against malaria by targeting the enoyl-ACP reductase purified from Plasmodium falciparum, thereby establishing this pathway's potential in developing antimalarial treatments (Surolia & Surolia, 2001).

Fatty Acid Metabolism Studies

The study of (13Z,16Z)-Docosadi-13,16-enoyl-CoA is crucial in understanding fatty acid metabolism. This compound is part of a pathway involving enzymes like enoyl-CoA reductase, which is crucial in fatty acid synthesis. Insights into the mechanism of action of these enzymes, as studied in rat liver mitochondria, contribute significantly to our understanding of lipid metabolism (Kunau & Bartnik, 1974).

Antibacterial Research

In antibacterial research, triclosan's inhibitory effect on the enoyl-ACP reductase pathway, of which (13Z,16Z)-Docosadi-13,16-enoyl-CoA is a part, has been explored. This pathway's inhibition by triclosan, as shown in studies involving Mycobacterium tuberculosis, offers insights into potential antibacterial mechanisms and the development of new antibacterial agents (Parikh, Xiao, & Tonge, 2000).

Anti-Inflammatory Applications

Compounds related to (13Z,16Z)-Docosadi-13,16-enoyl-CoA have been identified in the study of anti-inflammatory agents. For instance, compounds isolated from Tropaeolum tuberosum showed significant anti-inflammatory activity, providing a foundation for further research into similar compounds for treating inflammation-related conditions (Apaza T et al., 2019).

Structural and Kinetic Analysis

Structural and kinetic analyses of enzymes involved in the pathway of (13Z,16Z)-Docosadi-13,16-enoyl-CoA provide valuable information about the mechanism of enzyme-substrate interactions. This has implications in drug design, where understanding these interactions can lead to the development of more effective inhibitors (Kapoor et al., 2004).

Implications in Resistance Mechanisms

Understanding the role of (13Z,16Z)-Docosadi-13,16-enoyl-CoA in bacterial resistance mechanisms is crucial, especially in the context of triclosan resistance. Research has shown that certain bacteria have developed resistance to triclosan, an inhibitor of the enoyl-ACP reductase, by evolving triclosan-resistant enoyl-ACP reductase isoforms. This has significant implications for the development of new antibacterial strategies (Zhu et al., 2009).

properties

Product Name

(13Z,16Z)-Docosadi-13,16-enoyl-CoA

Molecular Formula

C43H74N7O17P3S

Molecular Weight

1086.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z)-docosa-13,16-dienethioate

InChI

InChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36-,37-,38?,42-/m1/s1

InChI Key

ZLXWEKYVHIYDIY-HNHLYTFDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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